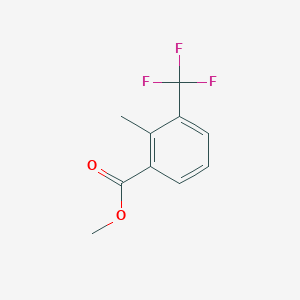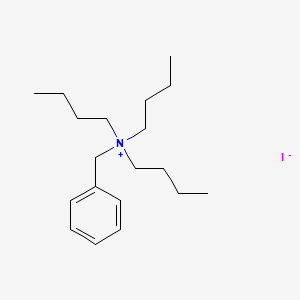
L-精氨酸-7-酰胺-4-甲基香豆素盐酸盐
描述
L-Arginine-7-amido-4-methylcoumarin hydrochloride is a protease substrate . It is a specific substrate for cathepsin H and not for cathepsin L and B . It has been used as a substrate for cathepsin H from rat muscle homogenate and sarcoplasmic extract . It has also been used as a substrate for arginine amino-peptidase from Daphnia homogenates and recombinant aminopeptidase from Toxoplasma gondii .
Molecular Structure Analysis
The empirical formula of L-Arginine-7-amido-4-methylcoumarin hydrochloride is C16H21N5O3 . Its molecular weight is 331.37 . The SMILES string representation of the molecule isCl.CC1=CC(=O)Oc2cc(NC(=O)C@@HCCCNC(N)=N)ccc12 . Chemical Reactions Analysis
L-Arginine-7-amido-4-methylcoumarin hydrochloride is a sensitive fluorogenic substrate of cathepsin H for the quantitative determination of activity . It is also useful as a substrate for aminopeptidase B, CD13 (pepN), pepC, and Trypsin and yields a blue fluorescent solution upon cleavage .Physical And Chemical Properties Analysis
L-Arginine-7-amido-4-methylcoumarin hydrochloride is a powder . It is soluble in acetic acid: water (1:1) at 50 mg/mL, clear, colorless to light yellow . It should be stored at temperatures below -20°C .科学研究应用
Protein-Protein Interactions Study
L-Arginine-7-amido-4-methylcoumarin hydrochloride (L-Arg-AMC-Cl) is utilized in the study of protein-protein interactions. It acts as a fluorescent probe that helps in investigating the structure and function of proteins, which is crucial for understanding the complex signaling pathways and interactions within cells .
Enzyme Kinetics Analysis
This compound is also applied in enzyme kinetics research. By serving as a substrate, it allows researchers to measure enzyme activity, understand enzyme behavior, and determine reaction rates, which are fundamental aspects of biochemical studies .
Receptor Binding Assays
In receptor binding assays, L-Arg-AMC-Cl is used to study the binding affinity and kinetics of receptors. This is important for drug discovery and pharmacology, where understanding how substances interact with receptors can lead to the development of new medications .
Cathepsin H Substrate
It serves as a specific substrate for cathepsin H, an enzyme found in rat muscle homogenate and sarcoplasmic extract. This specificity allows for targeted studies of cathepsin H’s role in various biological processes .
Arginine Aminopeptidase Substrate
L-Arginine-7-amido-4-methylcoumarin hydrochloride is used as a substrate for arginine amino-peptidase from Daphnia homogenates and recombinant aminopeptidase from Toxoplasma gondii, aiding in the study of these enzymes’ functions in different organisms .
Fluorescent Probe for Biomolecules
As a fluorescent probe, this compound facilitates investigations into nucleic acids and other biomolecules’ structure and function, providing insights into their roles in health and disease .
作用机制
Target of Action
L-Arginine-7-amido-4-methylcoumarin hydrochloride is a specific substrate for the enzyme cathepsin H . Cathepsin H is a lysosomal cysteine protease that plays a significant role in protein degradation .
Mode of Action
The interaction of L-Arginine-7-amido-4-methylcoumarin hydrochloride with cathepsin H is characterized by the binding of the L-arginine moiety of the compound to the active site of the enzyme . This interaction leads to the cleavage of the compound, releasing a fluorescent product that can be detected .
Biochemical Pathways
The action of L-Arginine-7-amido-4-methylcoumarin hydrochloride primarily affects the protein degradation pathway within the lysosome . The downstream effects include the regulation of various cellular processes, including cell growth and repair .
Pharmacokinetics
The compound is soluble in acetic acid and water , which suggests it may have good bioavailability
Result of Action
The molecular effect of L-Arginine-7-amido-4-methylcoumarin hydrochloride’s action is the cleavage of the compound, resulting in the release of a fluorescent product . This fluorescence can be used as a measure of cathepsin H activity . On a cellular level, the activity of cathepsin H, regulated by the presence of L-Arginine-7-amido-4-methylcoumarin hydrochloride, can influence various cellular processes, including cell growth and repair .
Action Environment
The action of L-Arginine-7-amido-4-methylcoumarin hydrochloride is influenced by environmental factors such as pH. The fluorescence of the product released upon cleavage of the compound is unaffected by pH over the range of pH 4 to pH 7.1 . This suggests that the compound can be effectively used in a variety of biological environments.
安全和危害
未来方向
L-Arginine-7-amido-4-methylcoumarin hydrochloride can be utilized as a substrate in a direct fluorometric assay for cathepsin H . The assay is a more sensitive and convenient assay than using benzoyl-arginine-2-naphthylamide which is commonly used in assays for cathepsin H . This suggests that it could be used in future research and development of more sensitive and convenient assays for cathepsin H.
属性
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3.ClH/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLMUQNBZRXRHD-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585054 | |
| Record name | N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginine-7-amido-4-methylcoumarin hydrochloride | |
CAS RN |
69304-16-1 | |
| Record name | N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethylbis[(1-oxoneodecyl)oxy]stannane](/img/structure/B1591291.png)
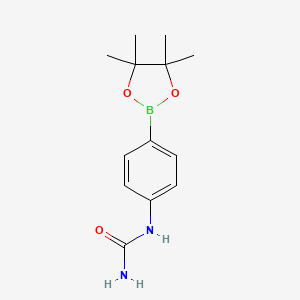
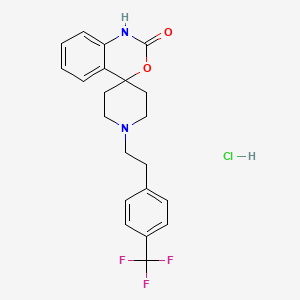
![2-Bromo-5-fluorobenzo[d]thiazole](/img/structure/B1591297.png)
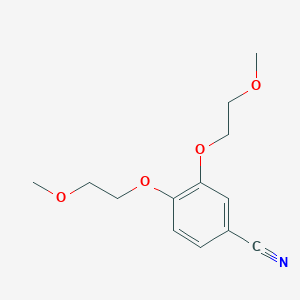
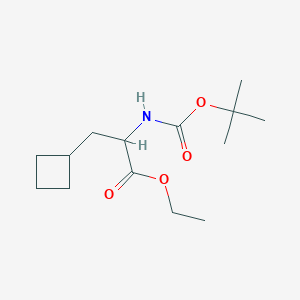

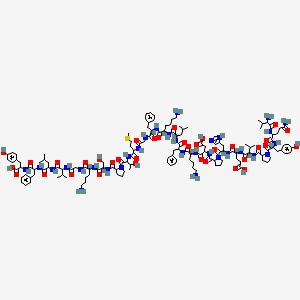
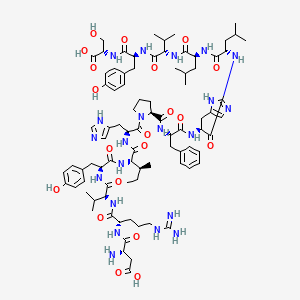


![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)
